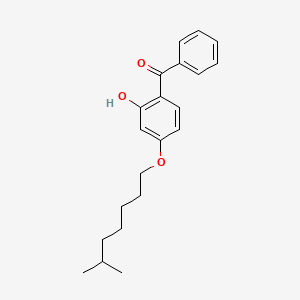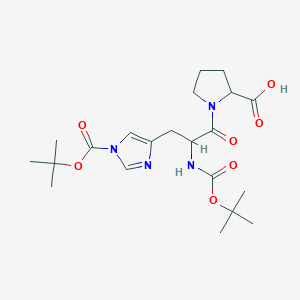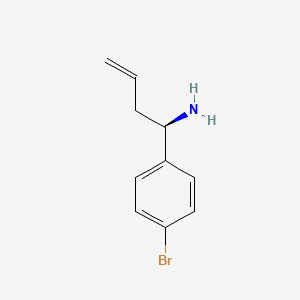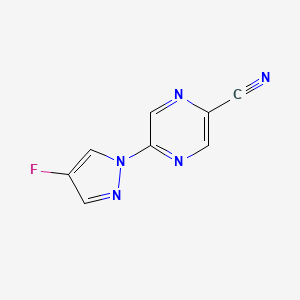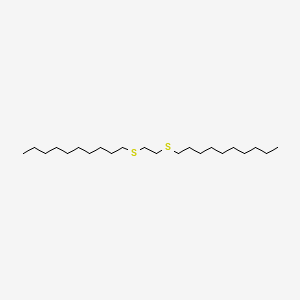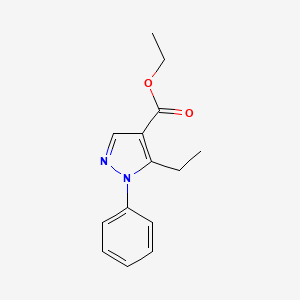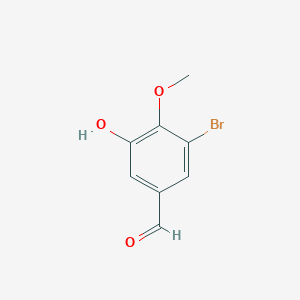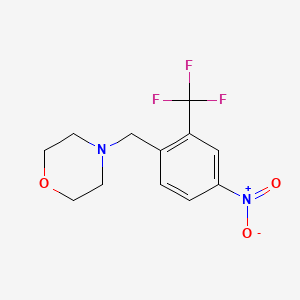
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Méthodes De Préparation
The synthesis of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 5-chloro-2-methylphenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carbamate product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of the corresponding amine and phenol derivatives.
Common reagents and conditions used in these reactions include hydrogen gas with palladium catalyst for reduction, nucleophiles like amines or thiols for substitution, and acidic or basic aqueous solutions for hydrolysis .
Applications De Recherche Scientifique
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antimicrobial and anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the carbamate linkage facilitates the formation of stable enzyme-inhibitor complexes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate include other nitrophenyl carbamates and chloro-substituted phenethyl carbamates. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
4-Nitrophenyl chloroformate: Used as a reagent for the activation of alcohols, thiols, and amines.
4-Nitrophenyl cyclopropylcarbamate: Employed in the synthesis of anticancer drugs like lenvatinib.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H15ClN2O4 |
|---|---|
Poids moléculaire |
334.75 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-[2-(5-chloro-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-11-2-3-13(17)10-12(11)8-9-18-16(20)23-15-6-4-14(5-7-15)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20) |
Clé InChI |
GXLRDBCRKAPTHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


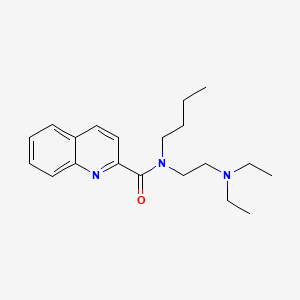
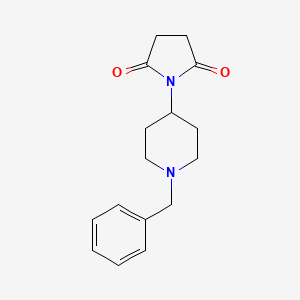
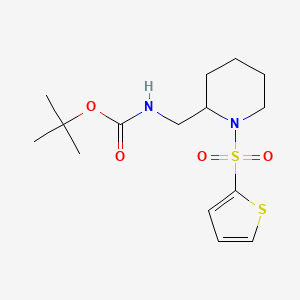
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
